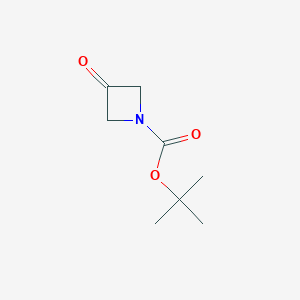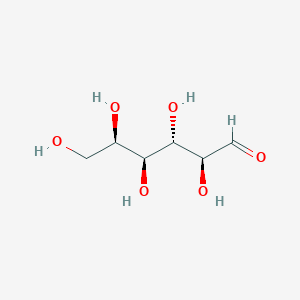
aldehydo-D-talose
概要
説明
Aldehydo-D-talose is the acyclic form of D-Talose . It is a natural product found in Pogostemon cablin . D-Talose, a C-2 epimer of galactose, is used as a substrate to identify, differentiate and characterize ribose-5-phosphate isomerase(s) of Clostridia .
Molecular Structure Analysis
The molecular formula of aldehydo-D-talose is C6H12O6 . The molecular weight is 180.16 g/mol .Physical And Chemical Properties Analysis
The molecular weight of aldehydo-D-talose is 180.16 g/mol . The exact mass is 180.06338810 g/mol . It has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 6 . It has a rotatable bond count of 5 .科学的研究の応用
NMR Spectroscopy and Tautomeric Equilibria
Aldehydo-D-talose has been studied using high-resolution NMR spectroscopy to quantify its acyclic forms in aqueous solutions. This research aids in understanding the tautomeric equilibria and the influence of deuterium isotope effects on the interconversion of cyclic forms of aldohexoses like D-talose (Zhu, Zajicek, & Serianni, 2001).
Oxidation and Degradation Studies
D-talose has been studied for its reaction with sodium peroxide, providing insights into the stepwise degradation of aldoses to formic acid. This research is vital for understanding the chemical processes involving carbohydrates (Isbell, Frush, & Martin, 1973).
Synthesis of Derivatives
Research on the synthesis of 3-deoxyoctitols from D-talose provides important data for the development of novel compounds. These findings are significant in the identification of constituents in natural products such as lipopolysaccharides of various bacteria (Krulle, Schmidt, Brade, & Holst, 1993).
Biochemical and Biological Studies
D-talose has been observed to exhibit growth inhibitory effects against the nematode Caenorhabditis elegans. This research highlights the potential biological and biochemical applications of rare sugars like D-talose in studying model organisms (Sakoguchi, Yoshihara, Izumori, & Sato, 2016).
Enzymatic Synthesis Pathways
Studies on the enzymatic pathways for synthesizing GDP-6-deoxy-D-talose in bacteria like Actinobacillus actinomycetemcomitans have been conducted. This research is crucial for understanding the biosynthesis of microbial polysaccharides and their unique sugar constituents (Suzuki et al., 2002).
Synthesis of Protected Rare Sugars
Efficient methodologies have been developed for synthesizing orthogonally protected rare sugars like L-talose, which is significant for creating complex carbohydrates in pharmaceutical and biotechnological applications (Dibello, Gamenara, & Seoane, 2016).
Conversion of Galactose to Talose
Research on the conversion of D-galactose to D-talose using enzymes like cellobiose 2-epimerase reveals significant biotechnological applications in producing rare sugars with antimicrobial and anti-inflammatory properties (Van Overtveldt et al., 2018).
Safety And Hazards
将来の方向性
There is growing interest in low-temperature ALD and ALD-inspired processes for newer and more wide-ranging applications, including integration with biological and synthetic polymer structures . The physiological effects of many rare sugars have been extensively studied, including D-form and L-form rare sugars and some sugar alcohols .
特性
IUPAC Name |
(2S,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGUPFRVQAUEE-KAZBKCHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]([C@@H](C=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701318243 | |
| Record name | D(+)-Talose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701318243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
aldehydo-D-talose | |
CAS RN |
2595-98-4 | |
| Record name | D(+)-Talose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2595-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Talose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002595984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D(+)-Talose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701318243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TALOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZW23G7NVD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



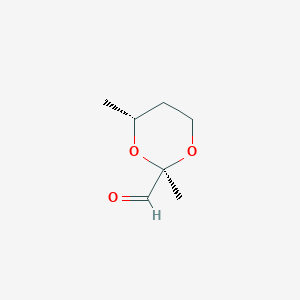
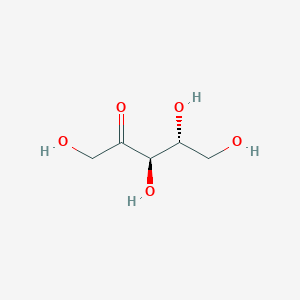
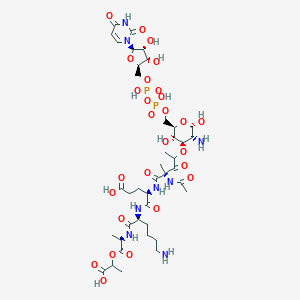
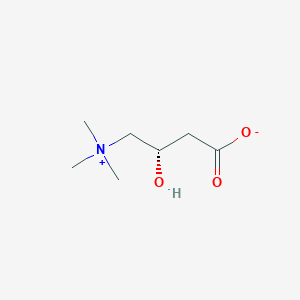
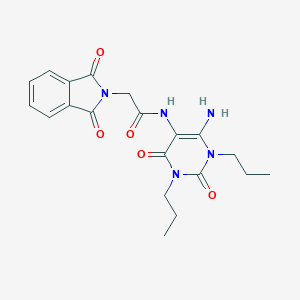
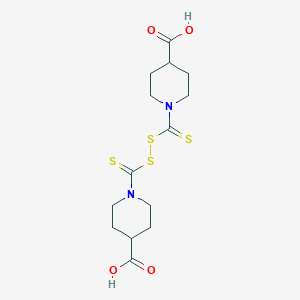
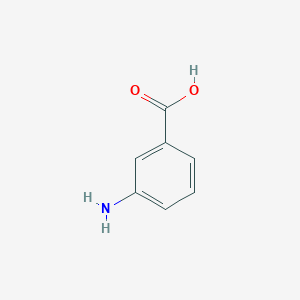
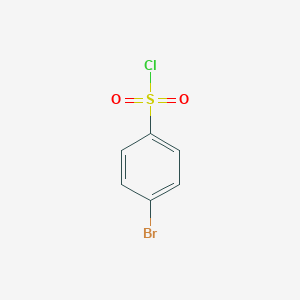
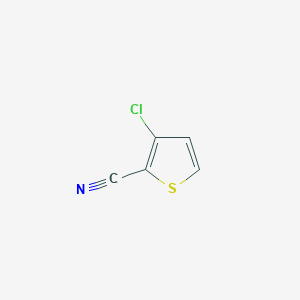
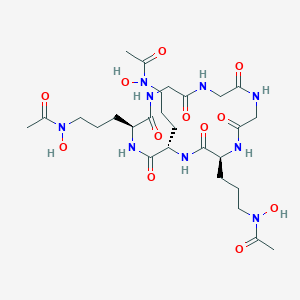
![1-Azabicyclo[3.2.1]octan-2-one](/img/structure/B119524.png)

